![molecular formula C18H19ClN4O3S B2993044 2-(4-chlorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251626-78-4](/img/structure/B2993044.png)
2-(4-chlorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-chlorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,3-a]pyridin-3-one ring, a piperidine ring, and a chlorobenzyl group . These types of compounds are often synthesized for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a [1,2,4]triazolo[4,3-a]pyridin-3-one ring, which is a fused ring system containing nitrogen atoms . The compound also contains a piperidine ring, which is a six-membered ring with one nitrogen atom .
Chemical Reactions Analysis
The chemical reactions involving this compound could be quite complex due to the presence of multiple reactive sites. For instance, the nitrogen atoms in the triazolo and piperidine rings could potentially participate in various reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. Typically, compounds with similar structures have good stability and moderate to high polarity .
Applications De Recherche Scientifique
Antiviral and Antimicrobial Activities
Compounds with the [1,2,4]triazolo[4,3-a]quinoxaline structure have been synthesized as potential antiviral and antimicrobial agents . The presence of piperidine and sulfonyl groups, similar to the compound , may enhance these properties. These compounds have been tested for their efficacy against various pathogenic organisms and have shown promising results.
Anticancer Potential
Derivatives of [1,2,4]triazolo[4,3-a]pyrazine, which share a similar core structure with the compound, have been evaluated as potential c-Met kinase inhibitors . These inhibitors are crucial in cancer treatment as they can prevent the growth and spread of cancer cells. The compound’s structural similarity suggests it could be explored for similar anticancer applications.
Synthesis of Diheterocycles
The compound’s core structure is useful in the synthesis of diheterocycles , which are important in medicinal chemistry for their diverse biological activities. The oxidative functionalization of C(sp3)–H bonds in related structures has been used to create linked diheterocycles, indicating the compound’s potential in complex synthesis.
Antifungal Drugs
Triazole compounds, including those with structures similar to the compound , are key components in antifungal drugs . These drugs, such as voriconazole and posaconazole, are vital in treating fungal infections, suggesting the compound’s potential use in developing new antifungal medications.
Serotonin Uptake Inhibitors
The compound has been used to prepare congeners of Trazodone, which are potent and selective inhibitors of synaptosomal uptake of 5-hydroxytryptamine . This indicates its potential application in the treatment of depression and other disorders related to serotonin uptake.
Biocatalysis in Glycoconjugate Synthesis
Related structures have been utilized in biocatalysis to create glycoconjugates , which are important in biological research and pharmaceutical development. The compound’s structure could be valuable in engineering glycosidases for similar purposes.
Pharmacological Potentials
The triazole nucleus, present in the compound, is known for its versatile pharmacological activities . It is found in drugs with antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, and analgesic properties, among others.
Development of New Antibacterial Agents
Given the rise of multidrug-resistant pathogens, there is a need for new antibacterial agents. Compounds with the triazole moiety have been explored for this purpose, and the compound could be a candidate for developing novel antibacterial drugs .
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methyl]-6-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O3S/c19-15-6-4-14(5-7-15)12-23-18(24)22-13-16(8-9-17(22)20-23)27(25,26)21-10-2-1-3-11-21/h4-9,13H,1-3,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUELRCCEIADZMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=C(C=C4)Cl)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

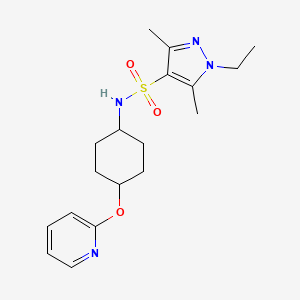
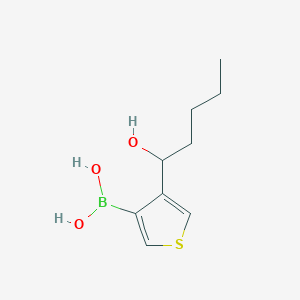
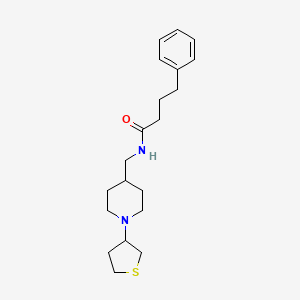
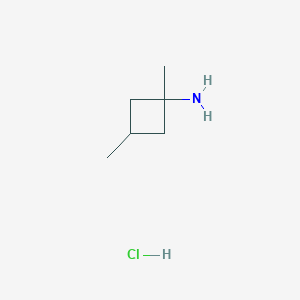
![Methyl 3-{[4-(2-pyrimidinyl)piperazino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2992968.png)
![2',3'-Dihydrospiro{oxane-4,1'-pyrrolo[2,3-c]pyridine}](/img/structure/B2992970.png)
![1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2992971.png)
![2-[1-[(3-Methylphenyl)methyl]indol-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2992972.png)
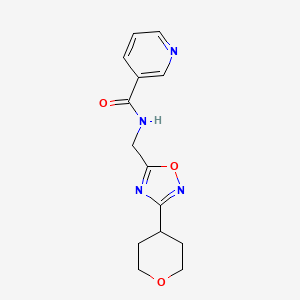
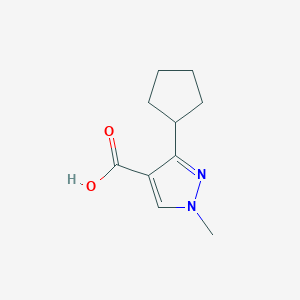

![Methyl 4-[[6,7-dimethoxy-2-(2-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2992980.png)
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2992983.png)
